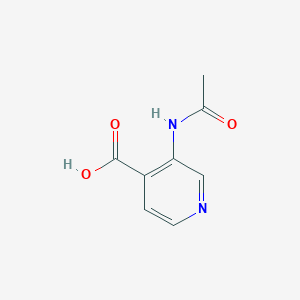

2-Amino-4-Chloropyridin-3-ol

Übersicht

Beschreibung

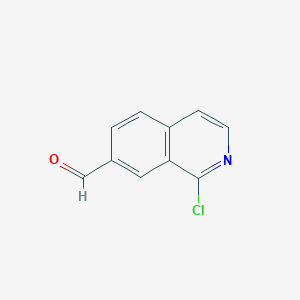

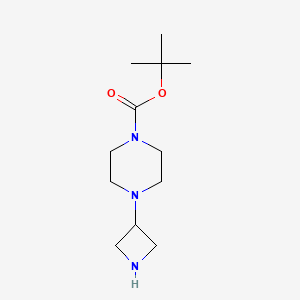

2-Amino-4-chloropyridin-3-ol, also known as 2-Amino-3-chloropyridine or 3-Chloropyridin-2-amine, is an organic compound belonging to the class of pyridines. It is a colorless, odorless, and slightly acidic solid. It is soluble in water and ethanol and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a starting material in the production of other pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Entwicklung von entzündungshemmenden Medikamenten

2-Amino-4-Chloropyridin-3-ol: dient als Vorläufer bei der Synthese von Pyrimidinderivaten, die signifikante entzündungshemmende Eigenschaften gezeigt haben . Diese Verbindungen hemmen wichtige Entzündungsmediatoren wie Prostaglandin E2 und Tumornekrosefaktor-α, was auf ein Potenzial für die Entwicklung neuer entzündungshemmender Medikamente mit minimaler Toxizität hindeutet.

Biomedizinische Forschung

Diese Verbindung ist an der Synthese von 1H-Pyrazolo[3,4-b]pyridinen beteiligt, die auf ihre biomedizinischen Anwendungen untersucht werden . Die verschiedenen Substitutionssmuster an verschiedenen Positionen des Pyrazolopyridin-Gerüsts ermöglichen die Schaffung neuer Verbindungen mit potenzieller biologischer Aktivität.

Organische Synthese und Kristallwachstum

This compound: wird in der organischen Synthese verwendet, um Adduktverbindungen wie 2-Amino-5-Nitropyridin-4-Chlorobenzoesäure zu erzeugen. Diese Addukte können als optisch transparente Einkristalle gezüchtet werden, die für verschiedene optische Anwendungen wertvoll sind .

Pharmakologische Wirkungen

Die strukturelle Ähnlichkeit von Pyrimidinderivaten mit natürlichen Nukleotiden macht sie zu Kandidaten für eine Reihe pharmakologischer Wirkungen. Sie können antioxidative, antibakterielle, antivirale, antimykotische und antituberkulose Wirkungen aufweisen, die entscheidend für die Prozesse der Medikamentenfindung und -entwicklung sind .

Struktur-Wirkungs-Beziehungen (SAR)-Studien

Forscher verwenden This compound, um die Struktur-Wirkungs-Beziehungen von Pyrimidinverbindungen zu untersuchen. Eine detaillierte SAR-Analyse liefert Erkenntnisse über die Synthese neuer Analoga mit verbesserten Aktivitäten und reduzierten Nebenwirkungen .

Medizinische Chemie

In der medizinischen Chemie werden die Derivate der Verbindung auf ihre enge Ähnlichkeit mit Purinbasen wie Adenin und Guanin untersucht. Diese Ähnlichkeit eröffnet Möglichkeiten, Medikamente zu entwickeln, die mit biologischen Systemen auf ähnliche Weise wie diese natürlichen Basen interagieren können .

Wirkmechanismus

Target of Action

It’s structurally similar compound, 4-amino-2-chloropyridine, is known to be an important pharmaceutical and pesticide intermediate .

Mode of Action

It can be inferred from the structurally similar compound, 4-amino-2-chloropyridine, which is used in the synthesis of n-(2-chloro-4-pyridyl)urea regulators that promote plant growth .

Biochemical Pathways

Its structurally similar compound, 4-amino-2-chloropyridine, is known to be involved in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Pharmacokinetics

It’s structurally similar compound, 4-amino-2-chloropyridine, is sparingly soluble in water but readily dissolves in many organic solvents such as ethanol, methanol, and acetone . This could potentially impact the bioavailability of 2-Amino-4-chloropyridin-3-ol.

Result of Action

Its structurally similar compound, 4-amino-2-chloropyridine, is known to have high biological activity and is used in the synthesis of various pharmaceuticals and pesticides .

Action Environment

Its structurally similar compound, 4-amino-2-chloropyridine, is known to have high biological activity, low toxicity, long-lasting period, and easy degradation in the environment .

Biochemische Analyse

Biochemical Properties

2-Amino-4-chloropyridin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis . The compound’s amino and chloro groups render it reactive towards nucleophilic substitution, which is crucial in the synthesis of pharmaceuticals, agrochemicals, and dyes . Additionally, this compound has been shown to interact with specific enzymes involved in metabolic pathways, although detailed studies on these interactions are still ongoing.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are particularly significant in the context of its use in pharmaceutical and agrochemical applications, where it can impact the growth and development of cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For example, the compound can inhibit specific enzymes involved in metabolic pathways, thereby altering the metabolic flux and gene expression . These interactions are crucial for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause changes in cellular function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s presence in metabolic pathways can lead to changes in the concentration of specific metabolites, which can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and its overall impact on cellular processes.

Eigenschaften

IUPAC Name |

2-amino-4-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHRCOXWTYBLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613865 | |

| Record name | 2-Amino-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003710-73-3 | |

| Record name | 2-Amino-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)

![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)